![molecular formula C15H18O3 B14253059 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- CAS No. 207731-65-5](/img/structure/B14253059.png)
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dioxaspiro[45]dec-9-ene, 8-methoxy-8-phenyl- is a spiro compound characterized by a unique structure where two oxygen atoms form a spiro linkage with a dec-9-ene ring The presence of a methoxy group and a phenyl group adds to its chemical complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the spiro compound. The methoxy and phenyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- involves its interaction with molecular targets through its functional groups. The methoxy and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The spiro linkage provides structural stability and unique reactivity patterns.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methylene-1,4-dioxaspiro[4.5]decane: Similar spiro structure but lacks the methoxy and phenyl groups.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl: Another spiro compound with different substituents.
8-ALLYL-1,4-DIOXASPIRO[4.5]DEC-6-EN-8-YL PHENYL SULFONE: Contains a phenyl sulfone group instead of a methoxy group.
Uniqueness
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and potential reactivity. The spiro linkage adds to its structural uniqueness, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
207731-65-5 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
8-methoxy-8-phenyl-6,7-dioxaspiro[4.5]dec-9-ene |
InChI |
InChI=1S/C15H18O3/c1-16-15(13-7-3-2-4-8-13)12-11-14(17-18-15)9-5-6-10-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Clé InChI |
RHJDKPLFCCEEHS-UHFFFAOYSA-N |
SMILES canonique |
COC1(C=CC2(CCCC2)OO1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


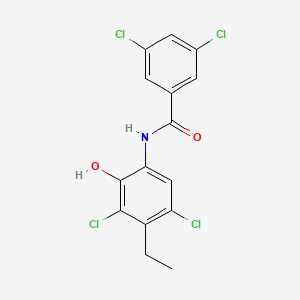
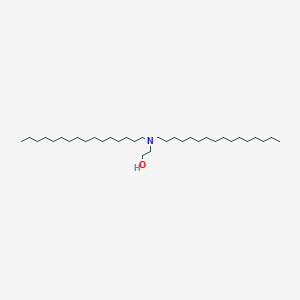
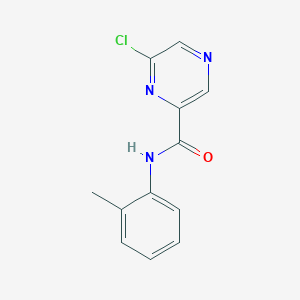
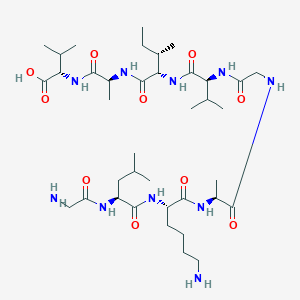
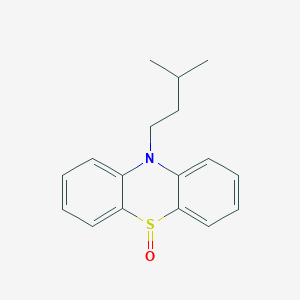
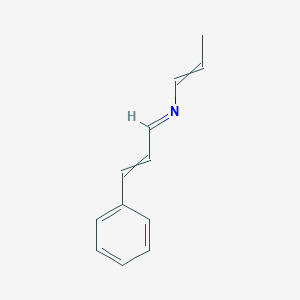
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
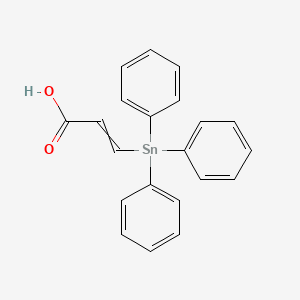
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
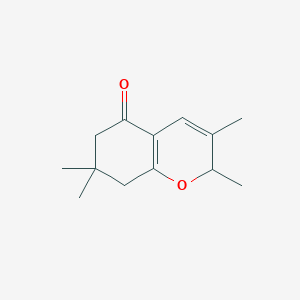
![2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione](/img/structure/B14253040.png)
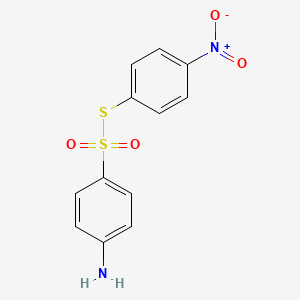
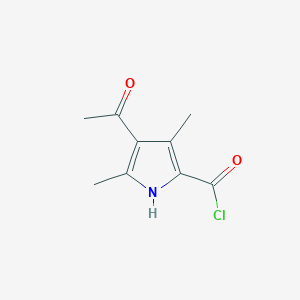
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
